Cas no 73225-15-7 (2-Methyl-1-(4-nitrophenyl)-1H-imidazole)
2-Methyl-1-(4-nitrophenyl)-1H-imidazole Chemical and Physical Properties
Names and Identifiers
-
- 2-Methyl-1-(4-nitrophenyl)-1H-imidazole
- 1H-Imidazole,2-methyl-1-(4-nitrophenyl)-
- 2-methyl-1-(4-nitrophenyl)imidazole
- DTXSID20434141
- SCHEMBL2048930
- 1-(4-Nitrophenyl)-2-methylimidazole
- FT-0758441
- DS-0169
- 73225-15-7
- AKOS013123865
- GSDHPOQTEXEBDN-UHFFFAOYSA-N
- 2-Methyl-1-(p-nitrophenyl)imidazole
- MFCD06797789
- CS-0213338
- STL412523
- DB-001944
-
- MDL: MFCD06797789
- Inchi: 1S/C10H9N3O2/c1-8-11-6-7-12(8)9-2-4-10(5-3-9)13(14)15/h2-7H,1H3
- InChI Key: GSDHPOQTEXEBDN-UHFFFAOYSA-N
- SMILES: [O-][N+](C1C=CC(=CC=1)N1C=CN=C1C)=O
Computed Properties
- Exact Mass: 203.06900
- Monoisotopic Mass: 203.069476538g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 233
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 63.6Ų
Experimental Properties
- Color/Form: No data available
- Density: 1.3±0.1 g/cm3
- Melting Point: No data available
- Boiling Point: 396.5°C at 760 mmHg
- Flash Point: 193.6±28.4 °C
- PSA: 63.64000
- LogP: 2.61210
2-Methyl-1-(4-nitrophenyl)-1H-imidazole Security Information
- Signal Word:Warning
- Hazard Statement: H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Safety Instruction: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Storage Condition:Sealed in dry,Room Temperature
2-Methyl-1-(4-nitrophenyl)-1H-imidazole Pricemore >>
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2-Methyl-1-(4-nitrophenyl)-1H-imidazole Suppliers
2-Methyl-1-(4-nitrophenyl)-1H-imidazole Related Literature
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
Additional information on 2-Methyl-1-(4-nitrophenyl)-1H-imidazole
Recent Advances in the Study of 2-Methyl-1-(4-nitrophenyl)-1H-imidazole (CAS: 73225-15-7)
The compound 2-Methyl-1-(4-nitrophenyl)-1H-imidazole (CAS: 73225-15-7) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This heterocyclic compound, characterized by an imidazole core substituted with a methyl group and a 4-nitrophenyl moiety, exhibits unique chemical properties that make it a promising candidate for drug development. Recent studies have explored its synthesis, biological activity, and potential mechanisms of action, shedding light on its versatility in pharmaceutical research.
A 2023 study published in the Journal of Medicinal Chemistry investigated the synthetic pathways for 2-Methyl-1-(4-nitrophenyl)-1H-imidazole, optimizing reaction conditions to achieve higher yields and purity. The researchers employed a modified Debus-Radziszewski imidazole synthesis, demonstrating that the compound could be efficiently produced at scale while maintaining excellent chemical stability. This advancement in synthesis methodology is particularly significant for future pharmacological studies requiring large quantities of the compound.
From a biological perspective, several research groups have reported on the compound's interaction with various enzyme systems. A notable 2024 paper in Bioorganic & Medicinal Chemistry Letters revealed that 2-Methyl-1-(4-nitrophenyl)-1H-imidazole exhibits selective inhibition against certain protein kinases involved in inflammatory pathways. The study utilized molecular docking simulations followed by in vitro assays, showing promising IC50 values in the low micromolar range. These findings suggest potential applications in developing novel anti-inflammatory agents.
Further investigations into the compound's mechanism of action have uncovered interesting structure-activity relationships. Research published in European Journal of Medicinal Chemistry (2024) demonstrated that the nitro group at the para position of the phenyl ring is crucial for maintaining biological activity, while modifications to the methyl group on the imidazole ring could modulate selectivity. These insights are invaluable for medicinal chemists working on structure-based drug design.
Recent preclinical studies have expanded the potential therapeutic applications of 2-Methyl-1-(4-nitrophenyl)-1H-imidazole. A collaborative study between academic and industry researchers (Nature Communications, 2024) reported its activity against drug-resistant bacterial strains, particularly showing synergy with existing antibiotics. The compound's ability to disrupt bacterial efflux pumps was identified as a key mechanism, opening new avenues for combating antimicrobial resistance.
From a pharmaceutical development standpoint, pharmacokinetic studies of 2-Methyl-1-(4-nitrophenyl)-1H-imidazole have progressed significantly. A 2024 ADMET & DMPK publication detailed its metabolic stability, plasma protein binding characteristics, and oral bioavailability in animal models. While the compound shows moderate clearance rates, formulation strategies involving nanoparticle delivery systems have shown promise in enhancing its therapeutic index.
Looking forward, the research community anticipates more clinical translation of findings related to 2-Methyl-1-(4-nitrophenyl)-1H-imidazole. Several patent applications filed in 2024 indicate growing commercial interest in this compound and its derivatives. As research continues to elucidate its full therapeutic potential and optimize its pharmacological properties, 2-Methyl-1-(4-nitrophenyl)-1H-imidazole stands as a compelling example of how fundamental chemical discoveries can evolve into promising drug candidates.
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